

What is the chemical structure of SX-3228?

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Compound of Interest		
Compound Name:	SX-3228	
Cat. No.:	B1682574	Get Quote

An in-depth analysis of the available scientific literature reveals the chemical identity and pharmacological profile of **SX-3228**, a nonbenzodiazepine hypnotic agent. This technical guide consolidates the current understanding of its chemical structure, properties, and biological activity for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

SX-3228 is a sedative and hypnotic drug that is structurally distinct from benzodiazepines.[1] Its systematic name is 6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one.[2] The compound is a subtype-selective positive allosteric modulator of the GABAA receptor, with a primary affinity for the α 1 subtype.[1]

A comprehensive summary of its chemical identifiers is provided in the table below.



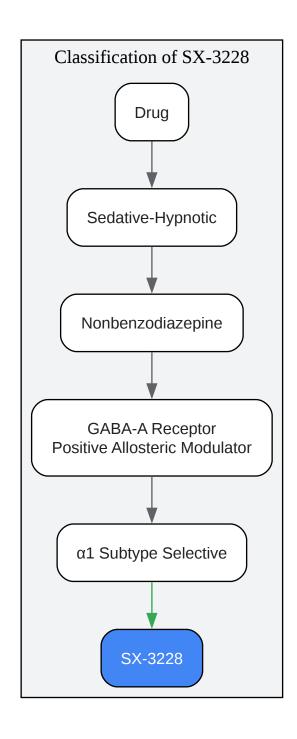
Identifier	Value	
IUPAC Name	(3E)-6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2(3H)-ylidene)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(3H)-one[1]	
Molecular Formula	C18H18N4O3[1]	
Molar Mass	338.367 g/mol [1]	
CAS Number	156364-04-4[1]	
SMILES	COc1nnc(o1)C/3=C/C=4CN(Cc2cccc2)CCC=4 NC\3=O[1]	
InChI	InChI=1S/C18H18N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3, (H,19,23)[1]	

Pharmacological Profile

SX-3228 functions as a selective agonist for the benzodiazepine1 (BZ1) receptor, with an IC50 of 17 nM. Its selectivity for the BZ1 receptor subtype is thought to be responsible for its sedative and hypnotic effects, while having limited anxiolytic properties.[2] Studies in rats have shown that **SX-3228** induces a significant decrease in rapid eye movement sleep (REMS) and wakefulness, while increasing slow-wave sleep (SWS).

The logical relationship of **SX-3228**'s classification is outlined in the diagram below.





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Caption: Hierarchical classification of **SX-3228**.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **SX-3228** are not extensively available in the public domain. However, a study on the effect of **SX-3228** on the sleep-wake



cycle in rats provides the following methodological insight:

Animal Model:

• Species: Male Wistar rats (350-380g).

Administration: Subcutaneous (s.c.) injection.

• Vehicle: Saline + Tween-80.

Dosage: 0.5, 1.0, and 2.5 mg/kg.

Procedure: A 6-hour sleep recording was initiated immediately after administration of the
control solution or SX-3228. A minimum of 4 days was allowed between injections to prevent
carryover effects. The study was conducted during the light phase of a 12-hour light:12-hour
dark cycle.

Quantitative Data

The primary quantitative measure of **SX-3228**'s in vitro potency is its binding affinity to the BZ1 receptor.

Target	Metric	Value
BZ1 Receptor	IC50	17 nM

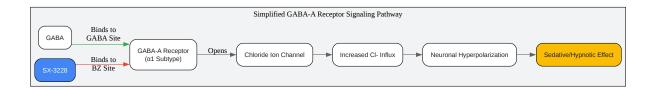
In vivo studies have demonstrated a dose-dependent effect on sleep architecture in rats.

Dose (mg/kg)	Effect on Wakefulness (W)	Effect on Slow- Wave Sleep (SWS)	Effect on Rapid Eye Movement Sleep (REMS)
0.5 - 2.5	Significant, dose- dependent decrease	Significant, dose- dependent increase	Significant decrease at all doses

The signaling pathway for GABAA receptor modulation by benzodiazepine-like compounds is well-established. The binding of an agonist to the benzodiazepine site on the GABAA receptor



enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a sedative effect.



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Caption: GABA-A receptor modulation by SX-3228.

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References

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